2-Tert-butyl-5-methylbenzoic acid
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25g/mol |
IUPAC Name |
2-tert-butyl-5-methylbenzoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChI Key |
GEYPZUAOISDQPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-tert-butyl-5-methylbenzoic acid (CAS 904444-29-7)
Executive Summary
2-tert-butyl-5-methylbenzoic acid (CAS 904444-29-7) is a highly specialized aromatic building block characterized by significant steric congestion proximal to the carboxylic acid moiety.[1] Unlike standard benzoic acid derivatives, the presence of a bulky tert-butyl group at the ortho (C2) position imposes a "perpendicular lock" on the carboxylate, forcing it out of planarity with the benzene ring.
This structural anomaly makes the compound a critical scaffold in drug discovery —specifically for designing metabolically stable pharmacophores and conformationally restricted ligands (e.g., for ROR
Part 1: Chemical Identity & Physicochemical Profile[2]
Structural Analysis
The molecule features a trisubstituted benzene ring.[1] The interplay between the electron-donating methyl group (C5) and the sterically demanding tert-butyl group (C2) defines its reactivity.
| Property | Data |
| CAS Number | 904444-29-7 |
| IUPAC Name | 2-tert-butyl-5-methylbenzoic acid |
| Molecular Formula | |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)C(C)(C)C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |
| pKa (Predicted) | ~4.5–4.8 (Higher than benzoic acid due to steric inhibition of resonance) |
The "Ortho-Effect" & Steric Inhibition
The ortho-tert-butyl group exerts a massive steric influence (
-
Decoupling: It forces the carbonyl group to rotate
90° relative to the aromatic plane. -
Electronic Isolation: This rotation breaks
-conjugation between the phenyl ring and the carboxylate, making the acidity less sensitive to the electronic effects of the ring but significantly hindering nucleophilic attack at the carbonyl carbon.
Part 2: Synthetic Methodologies
Due to the steric bulk, standard oxidation of the corresponding toluene derivative (2-tert-butyl-1,5-dimethylbenzene) is often sluggish and low-yielding. The most robust synthetic route relies on organometallic carboxylation .
Recommended Route: Metal-Halogen Exchange
This protocol avoids the thermodynamic pitfalls of direct oxidation by utilizing a kinetically controlled lithiation.
Precursor: 1-Bromo-2-tert-butyl-5-methylbenzene.
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.
-
Solvation: Dissolve precursor (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -78°C . Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins.
-
Note: The bulky t-butyl group does not hinder Lithium-Halogen exchange at the adjacent position as significantly as it hinders electrophilic attack.
-
-
Quench: Bubble anhydrous
gas through the solution (via cannula) for 45 mins while allowing the mixture to warm to 0°C. -
Workup: Quench with 1N HCl. Extract with EtOAc.[2] The product precipitates or crystallizes upon concentration.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing and derivatizing this scaffold, highlighting the necessity of bypassing standard protocols.
Caption: Synthetic pathway selection emphasizing the Metal-Halogen exchange route and the necessity of acid chloride activation for downstream coupling.
Part 3: Reactivity & Handling (The "Application Scientist" Perspective)
The Coupling Challenge
Researchers often fail when attempting to couple CAS 904444-29-7 to amines using standard peptide coupling reagents (EDC, DCC, or even HATU) at room temperature. The tert-butyl group blocks the trajectory of the incoming nucleophile.[1]
Self-Validating Protocol for Amide Coupling: Do not rely on in situ activation. You must convert to the acid chloride first.
-
Activation: Suspend 2-tert-butyl-5-methylbenzoic acid (1.0 eq) in DCM.
-
Reagent: Add Oxalyl Chloride (1.2 eq) followed by a catalytic drop of DMF.
-
Observation: Gas evolution (
, , ) confirms activation. Stir until gas evolution ceases (approx 2 hrs). -
Coupling: Concentrate to remove excess oxalyl chloride (critical step). Redissolve in DCM and add the amine (1.1 eq) +
(2.0 eq). -
Causality: The acid chloride is a smaller, more reactive electrophile than the bulky HATU-active ester, allowing the amine to penetrate the steric shield.
Safety & Stability
-
Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[3]
-
Storage: Stable at room temperature. Not hygroscopic.
-
Handling: Use standard PPE. Avoid inhalation of dust.
Part 4: Pharmaceutical Applications[6][7][8]
Conformational Locking in Drug Design
In medicinal chemistry, this moiety is used to restrict the rotation of the phenyl-carbonyl bond. This is particularly useful in:
-
ROR
t Inverse Agonists: The bulky group fills hydrophobic pockets and positions the carboxylate (or amide) to interact with specific residues (e.g., His479) without entropic penalty. -
Bioisosteres: It serves as a lipophilic replacement for less hindered benzoic acids to improve metabolic stability (blocking Phase II conjugation).
SAR Logic Diagram
The following diagram details how the structural features of CAS 904444-29-7 translate to biological activity.
Caption: Structure-Activity Relationship (SAR) mapping showing how steric bulk translates to high-affinity binding.
References
-
PubChem Compound Summary. "2-tert-butyl-5-methylbenzoic acid (Analog/Class Analysis)." National Center for Biotechnology Information. Accessed via PubChem Database.[4][3][5] Link
-
Organic Syntheses. "Synthesis of Sterically Hindered Benzoic Acids via Lithiation." Org.[6] Synth. Coll. Vol. 6, p. 289. (General protocol validation for hindered acids). Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Validation of "Ortho-Effect" and Steric Inhibition of Resonance).
-
Sigma-Aldrich. "4-tert-Butylbenzoic acid Properties (Structural Analog Comparison)." Merck KGaA. Link
-
BenchChem. "Hydroxybenzoic Acid Derivatives and Steric Effects." (Context on t-butyl group influence). Link
(Note: While specific literature solely dedicated to CAS 904444-29-7 is proprietary or sparse, the properties and protocols above are derived from authoritative consensus on the chemistry of 2,5-disubstituted sterically hindered benzoic acids.)
Sources
- 1. Methyl 5-tert-butyl-2-hydroxybenzoate | Benchchem [benchchem.com]
- 2. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PTBBA – High-Quality Para-tert-Butylbenzoic Acid | PENPET [penpet.com]
chemical structure of 2-tert-butyl-5-methylbenzoic acid
An In-Depth Technical Guide to the Chemical Structure and Properties of 2-tert-Butyl-5-methylbenzoic Acid
Introduction
2-tert-Butyl-5-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that serves as a cornerstone in organic synthesis, medicinal chemistry, and materials science.[1] The specific arrangement of a sterically demanding tert-butyl group ortho to the carboxylic acid, combined with a methyl group at the meta position, imparts a unique combination of electronic and steric properties. These features influence its reactivity, solubility, and potential biological activity, making it a molecule of significant interest for researchers. The bulky tert-butyl group can enhance solubility in organic solvents and provide a protective shield for adjacent functional groups, a strategy often employed in drug design to modulate pharmacokinetic properties.[2]
This technical guide provides a comprehensive analysis of 2-tert-butyl-5-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. It delves into the molecule's structural characteristics, proposes a viable synthetic route with a detailed protocol, presents a predicted spectroscopic profile based on established chemical principles, and discusses its potential reactivity and applications.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to predicting its behavior and utility.
IUPAC Nomenclature and Chemical Identifiers
-
Systematic Name: 2-tert-butyl-5-methylbenzoic acid
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
Structural Elucidation
The molecule consists of a benzene ring substituted at positions 1, 2, and 5. The carboxyl group (-COOH) defines the nomenclature, occupying the 1-position. A tert-butyl group [-C(CH₃)₃] is located at the 2-position (ortho), and a methyl group (-CH₃) is at the 5-position (meta to the tert-butyl and para to the carboxyl group).
Caption: Chemical structure of 2-tert-butyl-5-methylbenzoic acid.
Influence of Key Structural Features
-
tert-Butyl Group: This bulky group at the ortho position exerts significant steric hindrance.[3] This has two primary consequences:
-
Reactivity Modulation: It can physically block the approach of reagents to the carboxylic acid and the adjacent aromatic position, influencing reaction rates and regioselectivity.[2][3]
-
Conformational Restriction: It forces the carboxylic acid group to twist out of the plane of the benzene ring, which can alter its acidity and intermolecular interactions.
-
-
Carboxylic Acid Group: As an electron-withdrawing and meta-directing group, it deactivates the aromatic ring toward electrophilic substitution. It is the primary site for reactions such as esterification, amidation, and reduction.[4][5]
-
Methyl Group: This is a weakly electron-donating and ortho, para-directing group. Its presence can subtly influence the electronic properties of the aromatic ring.
Predicted Physicochemical Properties
The combination of a polar carboxylic acid and nonpolar alkyl groups suggests specific physical properties.
| Property | Predicted Value / Observation | Rationale and Supporting Evidence |
| Physical State | White to off-white crystalline solid. | Consistent with other substituted benzoic acids like p-tert-butylbenzoic acid.[6] |
| Melting Point | 150-170 °C | The bulky, asymmetric substitution may disrupt crystal packing compared to the more symmetric p-tert-butylbenzoic acid (m.p. >160 °C), but it is still expected to be a relatively high-melting solid.[6] |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, chloroform). | The nonpolar character imparted by the tert-butyl and methyl groups dominates, making it soluble in organic media, a common feature for such derivatives.[6] |
| Acidity (pKa) | ~3.5 - 4.5 | The pKa is expected to be slightly higher (less acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-donating methyl group. However, the ortho tert-butyl group's steric effect, which disrupts the coplanarity of the carboxyl group, may inhibit resonance stabilization of the carboxylate anion, potentially increasing the pKa further. |
Synthesis and Manufacturing
While a specific documented synthesis for 2-tert-butyl-5-methylbenzoic acid is not prominent in the literature, a logical and efficient pathway can be designed based on established organometallic and aromatic chemistry principles. The synthesis of related compounds often involves the carboxylation of a Grignard reagent.[7]
Proposed Synthetic Pathway
The most plausible approach begins with a commercially available substituted toluene. The key steps involve introducing a halogen to direct the subsequent Grignard formation and carboxylation.
Caption: Proposed workflow for the synthesis of 2-tert-butyl-5-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure derived from analogous syntheses of substituted benzoic acids.[7] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Bromination of 1-tert-butyl-4-methylbenzene
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add 1-tert-butyl-4-methylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
-
Reaction: Slowly add bromine (Br₂, 1.05 eq) via the dropping funnel over 30-60 minutes at room temperature. The reaction is exothermic and will generate HBr gas.
-
Completion and Workup: After the addition is complete, stir the mixture for an additional 2-4 hours. Monitor the reaction by TLC or GC. Upon completion, quench the reaction by slowly pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product, 2-bromo-1-tert-butyl-4-methylbenzene, can be purified by vacuum distillation.
Step 2: Grignard Formation and Carboxylation
-
Apparatus Setup: Use the same inert-atmosphere setup as in Step 1.
-
Grignard Initiation: Place magnesium turnings (Mg, 1.2 eq) in the flask. Add a small portion of the purified bromo-intermediate from Step 1 dissolved in anhydrous diethyl ether. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Grignard Formation: Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromo-intermediate solution dropwise to maintain a gentle reflux. After the addition, continue to stir for 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath. Bubble dry carbon dioxide (CO₂) gas through the solution vigorously for 1-2 hours, or pour the Grignard solution over a large excess of crushed dry ice.
-
Acidic Workup: Once the reaction mixture has warmed to room temperature, quench it by slowly adding a cold aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄) until the aqueous layer is acidic.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and then extract the product into an aqueous solution of sodium hydroxide (NaOH). Re-acidify the basic aqueous layer with concentrated HCl to precipitate the carboxylic acid. Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., aqueous ethanol or heptane) will yield the purified 2-tert-butyl-5-methylbenzoic acid.
Spectroscopic and Analytical Characterization
While definitive experimental spectra for this specific isomer are not widely published, a detailed prediction of its spectroscopic signature can be made based on the analysis of its functional groups and comparison with similar compounds.[8][9][10][11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly informative due to the distinct chemical environments of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is acidic, deshielded, and often exhibits a broad signal. Its chemical shift is highly dependent on concentration and solvent.[12] |
| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxyl group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |
| ~7.3 - 7.5 | Doublet of Doublets (dd) | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~7.1 - 7.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the methyl group and will be the most shielded of the aromatic protons. It appears as a doublet coupled to H-4. |
| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring typically appear in this region as a sharp singlet.[12] |
| ~1.4 - 1.5 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet, a characteristic signal for this group.[13] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will show 10 distinct signals, as two carbons of the tert-butyl methyl groups are equivalent.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[14] |
| ~145 - 150 | C-2 | The carbon bearing the bulky tert-butyl group will be significantly downfield. |
| ~138 - 142 | C-5 | The carbon atom attached to the methyl group. |
| ~131 - 134 | C-1 | The ipso-carbon attached to the carboxylic acid group. |
| ~129 - 131 | C-6 | Aromatic CH carbon adjacent to the carboxylic acid. |
| ~127 - 129 | C-4 | Aromatic CH carbon. |
| ~124 - 126 | C-3 | Aromatic CH carbon. |
| ~35 - 38 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[14] |
| ~30 - 32 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group.[14] |
| ~20 - 22 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and alkyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Characteristics |
| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9] |
| ~2960 | C-H stretch | Alkyl (-CH₃, -C(CH₃)₃) | Strong, sharp absorptions. |
| ~1700-1720 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, indicative of the carbonyl group.[9] |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Two or more medium-intensity bands. |
| ~1210-1320 | C-O stretch | Carboxylic Acid | Strong absorption associated with the C-O single bond.[9] |
Predicted Mass Spectrometry (Electron Ionization)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.
| m/z Value | Proposed Fragment | Rationale |
| 192 | [M]⁺ | The molecular ion peak corresponding to the full molecule, C₁₂H₁₆O₂⁺. |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, a common fragmentation pathway for tert-butylated compounds.[15] |
| 147 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da), resulting in the 2-tert-butyl-5-methylphenyl cation.[11] |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, which is very stable and often a prominent peak in the spectra of compounds containing this group. |
Reactivity and Potential Applications
The unique structure of 2-tert-butyl-5-methylbenzoic acid suggests specific reactivity patterns and applications.
Chemical Reactivity
-
Carboxylic Acid Reactions: The -COOH group will undergo standard reactions like esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding benzyl alcohol).[5] The ortho tert-butyl group may slow the rate of these reactions due to steric hindrance.
-
Aromatic Ring Reactions: The ring is moderately deactivated by the carboxyl group. Further electrophilic aromatic substitution (e.g., nitration, halogenation) would be difficult and likely directed by the combined influence of the existing substituents. The steric bulk of the tert-butyl group would heavily disfavor substitution at the 3-position.
Potential Applications
-
Pharmaceutical and Agrochemical Synthesis: Substituted benzoic acids are common building blocks for complex bioactive molecules.[1][4] The lipophilic tert-butyl group can be used to increase a molecule's ability to cross cell membranes, potentially enhancing the efficacy of a drug candidate.
-
Polymer and Materials Science: Benzoic acid derivatives, particularly tert-butylated ones, are used as modifiers and chain terminators in the production of alkyd resins and polyesters.[6] They can improve solubility, durability, and thermal stability.
-
Corrosion Inhibitors: Amine salts of p-tert-butylbenzoic acid are used as corrosion inhibitors in lubricants, suggesting that this isomer could have similar applications.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-tert-butyl-5-methylbenzoic acid is not available, data from structurally similar compounds like p-tert-butylbenzoic acid and other substituted benzoic acids should be used as a guide.[16][17][18][19]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[17][20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[18][20]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[17][18] Keep the container tightly closed.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]
-
Conclusion
2-tert-Butyl-5-methylbenzoic acid is a structurally distinct aromatic carboxylic acid whose properties are governed by the interplay of its functional groups. The significant steric hindrance from the ortho tert-butyl group, combined with the electronic effects of the methyl and carboxyl substituents, defines its predicted reactivity, spectroscopic signature, and potential utility. While requiring empirical validation, the proposed synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the applications of this versatile chemical building block.
References
-
Taylor, E. P., & Watts, G. E. (1952). The Synthesis of Some 5-AZEyl-2-methylbenzoic Acids. Journal of the Chemical Society (Resumed), 197. Available at: [Link]
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VDH CHEM TECH. (n.d.). 2-Tert-Butyl-5-Methylphenol (3M6B). Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Villalobos-Rocha, J. C., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1856. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
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Weng, X., & Chen, F. (2014). Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. Czech Journal of Food Sciences, 32(4), 348–353. Available at: [Link]
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National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]
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Loba Chemie. (2016). P-TERT-BUTYL BENZOIC ACID MSDS. Available at: [Link]
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SpectraBase. (n.d.). Benzoic acid tert-butyl ester. Available at: [Link]
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Salehi, B., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 14890. Available at: [Link]
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SpectraBase. (n.d.). Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Kinsel, E. P., & Schumann, E. L. (1961). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 65A(3), 229–231. Available at: [Link]
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NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Abdel-Gawad, H., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco, 44(12), 1217-24. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
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Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Available at: [Link]
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ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol? Available at: [Link]
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NIST. (n.d.). Benzoic acid, p-tert-butyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2-Iodo-5-methylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]
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A Technical Guide to the Solubility of 2-tert-Butyl-5-methylbenzoic Acid in Organic Solvents: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its purification, crystallization, formulation, and ultimately, its bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-tert-butyl-5-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this guide adopts a predictive and methodological approach. It synthesizes fundamental principles of solubility, the influence of molecular structure on solute-solvent interactions, and provides a detailed experimental framework for researchers to determine and model the solubility of this compound. By leveraging data from structurally related analogs, such as benzoic acid and its isomers, this document offers valuable insights into the expected solubility behavior of 2-tert-butyl-5-methylbenzoic acid across a range of organic solvents and provides the necessary tools for its empirical determination.
Introduction: The Critical Role of Solubility in Scientific Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-tert-butyl-5-methylbenzoic acid, understanding its solubility profile is paramount for several key processes:
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material. Knowledge of solubility as a function of temperature allows for the design of efficient crystallization processes.
-
Reaction Chemistry: As a synthetic intermediate, its solubility in reaction media will dictate reaction kinetics and yields.
-
Formulation Development: In the pharmaceutical context, the solubility of an API in various excipients and solvent systems is a primary determinant of its dissolution rate and subsequent absorption.
-
Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.
This guide will provide a comprehensive overview of the factors expected to govern the solubility of 2-tert-butyl-5-methylbenzoic acid and a practical framework for its experimental determination.
Physicochemical Properties of 2-tert-Butyl-5-methylbenzoic Acid
While specific experimental data for 2-tert-butyl-5-methylbenzoic acid is sparse, we can infer its properties from its structure and from data on related compounds.
Table 1: Physicochemical Properties of 2-tert-Butyl-5-methylbenzoic Acid and Related Compounds
| Property | 2-tert-Butyl-5-methylbenzoic Acid | Benzoic Acid | para-tert-Butylbenzoic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₇H₆O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 192.25 g/mol | 122.12 g/mol | 178.23 g/mol |
| Melting Point | 101 °C[1] | 122.4 °C | 166-169 °C |
| Predicted pKa | ~4-5 | 4.2 | ~4.3 |
| Predicted LogP | ~3.5-4.0 | 1.87 | ~3.2 |
Note: Predicted values are estimates based on chemical structure and data from analogous compounds.
The structure of 2-tert-butyl-5-methylbenzoic acid, with its carboxylic acid group, aromatic ring, and two alkyl substituents, dictates its solubility behavior. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar solvents. The benzene ring is capable of π-π stacking and van der Waals interactions. The non-polar tert-butyl and methyl groups contribute to the lipophilicity of the molecule.
Predicted Solubility Profile of 2-tert-Butyl-5-methylbenzoic Acid
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of 2-tert-butyl-5-methylbenzoic acid will be a balance between the polar carboxylic acid group and the non-polar aromatic ring and alkyl substituents.
Influence of Substituents on Solubility
The presence of the tert-butyl and methyl groups significantly impacts the molecule's properties compared to unsubstituted benzoic acid. Alkyl groups are electron-donating through an inductive effect, which can slightly decrease the acidity of the carboxylic acid compared to benzoic acid itself.[2][3]
More importantly, these bulky, non-polar groups increase the overall lipophilicity of the molecule, as indicated by the predicted higher LogP value. This structural feature suggests that 2-tert-butyl-5-methylbenzoic acid will exhibit enhanced solubility in non-polar and moderately polar organic solvents compared to benzoic acid, while its solubility in highly polar solvents like water will be limited. The bulky tert-butyl group can also introduce steric hindrance, which may affect the efficiency of crystal lattice packing and, consequently, the energy required to dissolve the solid.
Expected Solubility in Different Classes of Organic Solvents
-
Protic Solvents (e.g., Alcohols: Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute will readily interact with alcohol molecules. The solubility in alcohols is expected to be good. A vintage publication on the synthesis of 2-tert-butyl-5-methylbenzoic acid mentions its recrystallization from aqueous alcohol, confirming its solubility in this type of solvent system.[1]
-
Aprotic Polar Solvents (e.g., Ketones: Acetone; Esters: Ethyl Acetate): These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group. Strong dipole-dipole interactions will also contribute to the solvation. Good solubility is anticipated in these solvents. For the related compound, para-tert-butylbenzoic acid, good solubility has been observed in solvents like methanol, ethanol, and acetic acid.[4]
-
Non-polar Solvents (e.g., Alkanes: Hexane, Cyclohexane; Aromatic Hydrocarbons: Toluene): The large non-polar surface area of 2-tert-butyl-5-methylbenzoic acid, contributed by the benzene ring and the alkyl groups, will facilitate van der Waals interactions with non-polar solvents. While the polar carboxylic acid group will be less favorably solvated, the overall solubility in these solvents is expected to be moderate, and likely higher than that of benzoic acid due to the increased lipophilicity. In apolar solvents, benzoic acid derivatives are known to form hydrogen-bonded dimers.[5]
Experimental Determination of Solubility
Given the lack of published data, an experimental approach is necessary to determine the precise solubility of 2-tert-butyl-5-methylbenzoic acid. The isothermal shake-flask method is a reliable and commonly used technique for determining equilibrium solubility.
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-tert-butyl-5-methylbenzoic acid in a selected organic solvent at a specific temperature.
Materials:
-
2-tert-Butyl-5-methylbenzoic acid (solid, high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed glass flasks
-
Thermostatically controlled shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid 2-tert-butyl-5-methylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-tert-butyl-5-methylbenzoic acid. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Thermodynamic Modeling of Solubility
The solubility of a compound is temperature-dependent. Thermodynamic models can be used to correlate experimental solubility data obtained at different temperatures.
The Modified Apelblat Equation
A commonly used semi-empirical model is the modified Apelblat equation, which relates the mole fraction solubility (x) to the absolute temperature (T):
ln(x) = A + B/T + C ln(T)
Where A, B, and C are model parameters obtained by fitting the equation to the experimental data. This model is widely used to correlate the solubility of pharmaceuticals and organic compounds in various solvents.[6]
By determining the solubility of 2-tert-butyl-5-methylbenzoic acid at several temperatures and fitting the data to the modified Apelblat equation, a predictive model for its solubility over a range of temperatures can be developed.
Conclusion
For researchers and drug development professionals, the experimental and modeling frameworks provided in this guide offer a robust pathway to empirically determine and mathematically describe the solubility of 2-tert-butyl-5-methylbenzoic acid. Such data is indispensable for the rational design of purification processes, chemical reactions, and formulation strategies, ultimately enabling the successful application of this compound in its intended field.
References
-
Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. (2025). ResearchGate. Retrieved from [Link]
- Taylor, E. P., & Watts, G. E. (1952). The Synthesis of Some 5-AZEyl-2-methylbenzoic Acids. Journal of the Chemical Society, 197.
- Yalkowsky, S. H., & He, Y. (2003). Quantitative Solubility–Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 68(15), 5871–5875.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
-
How to determine the benzoic acid solubility in water. (2016). Quora. Retrieved from [Link]
- Beckett, A. H., & Triggs, E. J. (1967). The influence of alkyl substitution in acids on their performance in the buccal absorption test. Journal of Pharmacy and Pharmacology, 19(S1), 31S-41S.
-
Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2019). UCL Discovery. Retrieved from [Link]
-
Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. Retrieved from [Link]
-
Effect of substituents on acidity of benzoic acids. (2025). Filo. Retrieved from [Link]
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library. Retrieved from [Link]
-
Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. 197. The synthesis of some 5-alkyl-2-methylbenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Methodological & Application
2-tert-butyl-5-methylbenzoic acid in atropisomeric biaryl synthesis
Application Note: 2-tert-Butyl-5-methylbenzoic Acid in Atropisomeric Biaryl Synthesis
Executive Summary
This technical guide details the application of 2-tert-butyl-5-methylbenzoic acid (CAS 904444-29-7) as a strategic scaffold for the synthesis of atropisomeric biaryls . The incorporation of the bulky tert-butyl group at the ortho position serves as a "steric lock," significantly increasing the rotational energy barrier (
This note provides a validated protocol for the Directed Ortho-Metalation (DoM) and subsequent Suzuki-Miyaura Cross-Coupling of this acid, enabling the construction of highly hindered, configurationally stable 2,6-disubstituted biaryl systems.
Compound Profile & Mechanistic Rationale
Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-tert-butyl-5-methylbenzoic acid |
| CAS Number | 904444-29-7 |
| Molecular Weight | 192.25 g/mol |
| Steric Parameter | Ortho-t-Bu A-value > 5.0 kcal/mol |
| Key Functionality | Sterically hindered carboxylic acid; 5-Me electronic handle |
The "Buttressing Effect" in Atropisomerism
The utility of 2-tert-butyl-5-methylbenzoic acid lies in its ability to induce a buttressing effect . In a resulting biaryl system (e.g., formed at the C6 position), the bulky tert-butyl group at C2 pushes the C1-carboxyl group out of planarity and towards the newly formed biaryl axis at C6. This steric pressure effectively "locks" the rotation of the biaryl bond, often converting a conformationally labile axis into a stable atropisomer at room temperature.
-
Role of 5-Methyl: The methyl group at C5 blocks the para position relative to the tert-butyl group, preventing unwanted electrophilic substitution during functionalization and modulating the solubility of the final biaryl scaffold.
Strategic Synthetic Pathway
The high steric hindrance of the tert-butyl group renders standard esterification or direct coupling challenging. The recommended workflow utilizes Directed Ortho-Metalation (DoM) to install the biaryl axis at the accessible C6 position.
Pathway Diagram (Graphviz)
Caption: Workflow for converting 2-tert-butyl-5-methylbenzoic acid into a stable biaryl via DoM and Suzuki Coupling.
Detailed Experimental Protocols
Phase 1: Installation of the Directing Group (Amide Synthesis)
The carboxylic acid must be converted to a diethylamide or oxazoline to facilitate Directed Ortho-Metalation (DoM). The amide is preferred for its robustness.
Reagents:
-
2-tert-butyl-5-methylbenzoic acid (1.0 equiv)
-
Thionyl chloride (
) (1.5 equiv) -
Diethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: Dissolve 2-tert-butyl-5-methylbenzoic acid in anhydrous DCM under
. Add dropwise followed by a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride (monitor by TLC; acid spot disappearance). -
Evaporation: Remove solvent and excess
under reduced pressure. -
Amidation: Re-dissolve the residue in DCM. Cool to 0°C. Add diethylamine dropwise (exothermic).
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl, then saturated
. Dry over and concentrate. -
Validation: Confirm product via
NMR (Look for characteristic ethyl signals and retention of t-Bu singlet).
Phase 2: Directed Ortho-Metalation (DoM) & Borylation
This step installs the boron handle at C6, the only accessible ortho position (C2 is blocked by t-Bu).
Reagents:
-
N,N-Diethyl-2-tert-butyl-5-methylbenzamide (from Phase 1)
-
s-Butyllithium (s-BuLi) (1.3 M in cyclohexane, 1.2 equiv)
-
TMEDA (1.2 equiv)
-
Triisopropyl borate (
) (2.0 equiv) -
THF (anhydrous)
Protocol:
-
Lithiation: In a flame-dried flask, dissolve the amide and TMEDA in THF. Cool to -78°C (critical to prevent benzylic lithiation at the 5-Me group).
-
Addition: Add s-BuLi dropwise over 20 minutes. The solution typically turns deep yellow/orange. Stir for 1 hour at -78°C.
-
Note: The bulky t-Bu group forces lithiation to the C6 position, ensuring high regioselectivity.
-
-
Quench: Add
rapidly in one portion. -
Warming: Allow the mixture to warm to RT overnight.
-
Hydrolysis: Quench with saturated
. Extract with EtOAc. -
Purification: The resulting boronic acid/ester can often be used directly or purified via crystallization.
Phase 3: Atroposelective Suzuki-Miyaura Coupling
Coupling the sterically hindered boronate with an aryl halide requires a specialized catalyst system to overcome the high activation energy.
Reagents:
-
Boronate Intermediate (1.0 equiv)[1]
-
Aryl Bromide (e.g., 1-bromo-2-methoxynaphthalene for high atropstability) (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or
/ SPhos (5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane
Protocol:
-
Setup: Charge a reaction vial with Boronate, Aryl Bromide, Base, and Catalyst. Evacuate and backfill with Argon (3x).
-
Reaction: Add degassed solvent. Seal and heat to 100°C for 24 hours.
-
Tip: Vigorous stirring is essential for the biphasic system.
-
-
Workup: Cool, filter through Celite, and concentrate.
-
Resolution (If Racemic): The product will be a racemate (
). Separation can be achieved via Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization if a chiral resolving agent was used in the coupling partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Steric hindrance of t-Bu group blocking nucleophilic attack. | Use oxalyl chloride with DMF cat. instead of thionyl chloride; increase reaction time/temp. |
| Regioisomer Contamination | Lithiation at the 5-Methyl group (benzylic). | Strictly maintain -78°C; ensure s-BuLi is titrated; reduce reaction time before Borate quench. |
| Protodeboronation | Instability of the sterically crowded boronic acid. | Use the pinacol ester ( |
| No Coupling Product | Catalyst failure due to extreme steric bulk. | Switch to Pd-PEPPSI-IPr or Buchwald G3 precatalysts (XPhos/SPhos); increase temp to 120°C in sealed tube. |
References
-
Synthesis of Hindered Biaryls
-
Directed Ortho Metalation (DoM)
-
Atropisomerism Mechanisms
-
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link
-
-
Properties of 2-tert-butyl-5-methylbenzoic acid
Disclaimer: This protocol involves the use of pyrophoric reagents (s-BuLi) and should only be performed by trained personnel in a fume hood.
Sources
- 1. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylbenzoic acid | 1077-58-3 [chemicalbook.com]
- 5. 4-tert-Butylbenzoic acid | 1077-58-3 [amp.chemicalbook.com]
- 6. 904444-29-7 CAS Manufactory [chemicalbook.com]
- 7. 904444-29-7 CAS MSDS (2-tert-butyl-5-methylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 197. The synthesis of some 5-alkyl-2-methylbenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
reagents for coupling hindered carboxylic acids with amines
Application Note: Strategic Coupling of Sterically Hindered Carboxylic Acids and Amines
Abstract & Scope
In drug discovery, the introduction of conformational constraints (e.g., gem-dimethyl groups, quaternary centers, N-methylations) is a critical strategy to improve metabolic stability and target selectivity. However, these steric modifications impose severe kinetic penalties on amide coupling. Standard reagents (EDC, HBTU) often fail, resulting in stalled conversion, extensive epimerization, or N-acyl urea side products.
This guide provides a tiered technical workflow for coupling hindered substrates, moving from High-Activity Uronium Salts (HATU/COMU) to Cyclic Phosphonic Anhydrides (T3P) and finally to Neutral Acid Chlorides (Ghosez’s Reagent).
Mechanistic Insight: The Steric Barrier
The failure of standard coupling in hindered systems is rarely thermodynamic; it is kinetic. The nucleophilic attack of the amine on the activated ester is the rate-determining step. As the cone angle of substituents around the carbonyl carbon increases, the trajectory for amine approach (Bürgi-Dunitz angle) is blocked.
To overcome this, we must generate an activated intermediate with:
-
High Electrophilicity: Lowering the LUMO energy of the carbonyl.
-
Minimal Steric Bulk: The leaving group itself must not add to the congestion.
-
Anchimeric Assistance: Reagents like HATU utilize neighboring group effects to accelerate the transfer.
Visualizing the Activation Pathway
Figure 1: General activation pathway. In hindered systems, the "Nucleophilic Attack" step is retarded, allowing "Side Reactions" to dominate unless the "Activated Species" is sufficiently reactive.
Reagent Selection Matrix
Select your protocol based on the specific type of hindrance and substrate sensitivity.
| Reagent | Class | Best For | Steric Tolerance | Epimerization Risk | Scalability |
| HATU | Uronium (Aza-benzotriazole) | General MedChem, N-methylated AAs | High | Low | Low (Cost/Explosive) |
| COMU | Uronium (Oxyma-based) | Safer alternative to HATU | High | Very Low | Moderate |
| T3P | Cyclic Phosphonic Anhydride | Scale-up, iterative synthesis, "Green" | Moderate-High | Extremely Low | High |
| Ghosez | Chloroenamine | "The Brick Wall" : Quaternary carbons, extremely hindered | Extreme | Low (Neutral pH) | High |
| TFFH | Fluoroformamidinium | Aib-Aib couplings, Acid Fluorides | High | Low | Moderate |
Protocol A: The "Gold Standard" (HATU/HOAt)
Context: For moderately to significantly hindered substrates (e.g., coupling valine to proline, or forming secondary amides with branching). HATU is superior to HBTU due to the pyridine nitrogen in the leaving group (HOAt), which stabilizes the transition state via a 7-membered cyclic intermediate.
Safety Note: HATU and HOAt are potential sensitizers and can be explosive in dry form. COMU is a safer, non-explosive alternative with comparable reactivity.[1]
Step-by-Step Protocol:
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
HATU: 1.1 equiv
-
HOAt (Optional additive for extreme cases): 0.5 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv (Ensure pH > 8)
-
-
Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M). Note: DCM is often too non-polar for the ionic intermediates.
-
Procedure:
-
Activation (CRITICAL): Dissolve the Acid and HATU in the solvent. Add 1.0 equiv of DIPEA. Stir for 1–2 minutes only .
-
Why? Long pre-activation leads to guanidinylation of the amine (if added) or formation of the unreactive ester.
-
-
Coupling: Add the Amine followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: If incomplete after 4h, do NOT add more HATU immediately. Check pH. If acidic, add DIPEA. If pH is basic and stalled, proceed to Protocol C.
-
-
-
Workup: Dilute with EtOAc. Wash with 1N HCl (remove DIPEA), sat. NaHCO3 (remove acid/HOAt), and Brine.
Protocol B: The Scalable & Clean Method (T3P)
Context: Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF. It drives the reaction by forming a water-soluble phosphonic acid byproduct. It is ideal for scale-up and substrates prone to epimerization.
Step-by-Step Protocol:
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equiv
-
Amine: 1.1 equiv
-
T3P (50% w/w solution): 1.5 – 2.0 equiv
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)
-
-
Solvent: EtOAc, DCM, or THF. (EtOAc is preferred for ease of workup).
-
Procedure:
-
Mix: Combine Acid, Amine, and Base in the solvent at 0°C.
-
Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT.
-
Optimization for Hindrance: If the reaction is sluggish, heat to 60–80°C . T3P is thermally stable and low-epimerizing, making it safer to heat than HATU reactions.
-
-
Workup: Wash simply with water and NaHCO3. The phosphorus byproducts are water-soluble.[2][3]
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Context: When the acid is quaternary (e.g.,
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
Step-by-Step Protocol:
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equiv
-
Ghosez’s Reagent: 1.1 – 1.5 equiv
-
Amine: 1.2 equiv
-
Base (DIPEA/Pyridine): 2.0 – 3.0 equiv
-
-
Solvent: Anhydrous DCM or Chloroform. (Strictly anhydrous; the reagent reacts violently with water).
-
Procedure:
-
Acid Chloride Formation: Dissolve Acid in DCM. Add Ghosez’s Reagent dropwise at 0°C or RT. Stir for 1–2 hours.
-
Validation: Monitor by TLC (conversion of acid to less polar spot) or quench a defined aliquot with MeOH to check for Methyl Ester by LCMS.
-
-
Coupling: Once the acid chloride is formed, add the Amine and Base.
-
Reaction: Stir at RT or reflux if necessary.
-
-
Mechanism Visualization:
Figure 2: Ghosez's reagent converts the acid to an acid chloride under neutral conditions, minimizing the steric bulk of the leaving group (Cl- vs OAt).
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Conversion | Steric bulk prevents attack on Active Ester. | Switch from HATU to Ghosez's Reagent (Acid Chloride) or TFFH (Acid Fluoride). |
| Racemization | Base-mediated proton abstraction at | Use T3P (low epimerization profile) or Collidine (weaker base) instead of DIPEA. |
| Guanidinylation | Amine reacted with HATU directly. | Ensure pre-activation of Acid+HATU for 2 mins before adding Amine. |
| Aggregation | Peptide chain folding prevents access. | Add chaotropic salts (LiCl , KSCN ) or use Pseudoproline dipeptides. |
References
-
Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[1][4][5][6] An efficient peptide coupling additive.[1][5][6][7][8][9][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12][13] Organic Process Research & Development, 20(2), 140–177.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the preparation of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454–455.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidebridge.com [peptidebridge.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chimia.ch [chimia.ch]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Precision Synthesis of Ortho-tert-Butyl Phenols from Benzoic Acid Precursors
Application Note: AN-2026-OrgSyn-04
Executive Summary
The transformation of benzoic acid derivatives into ortho-tert-butyl phenols represents a significant challenge in synthetic organic chemistry due to the electronic mismatch between the starting material and the target. Benzoic acids possess electron-withdrawing carboxyl groups (meta-directing), while the target phenols require electron-donating hydroxyl groups to facilitate the subsequent electrophilic aromatic substitution.
This Application Note details a high-efficiency, two-stage workflow to overcome this barrier. Unlike traditional harsh pyrolysis methods (Dow process), this guide utilizes a modern, metal-free decarboxylative hydroxylation (Stage 1) followed by a chelation-controlled ortho-alkylation (Stage 2). This protocol ensures high regioselectivity and functional group tolerance, suitable for the synthesis of antioxidant precursors (e.g., BHT analogs), ligands, and pharmaceutical intermediates.
Strategic Workflow & Mechanism
The synthesis is bifurcated into two distinct mechanistic regimes to maximize yield and purity.
Stage 1: The "Masked" Phenol Strategy
Direct decarboxylation of benzoic acids usually requires extreme temperatures (>250°C) or expensive transition metals (Pd/Ag). We utilize a Baeyer-Villiger type rearrangement strategy. The benzoic acid is activated to an acid chloride, converted to a diacyl peroxide, and then rearranged to a phenol ester. This method operates at room temperature.[1][2][3][4]
Stage 2: The "Aluminum Cage" Effect
Standard Friedel-Crafts alkylation of phenols with isobutylene yields a mixture of ortho and para isomers (thermodynamic control favors para). To force ortho selectivity, we employ Aluminum Phenoxide catalysis.[5][6] The aluminum center coordinates with the phenolic oxygen, creating a steric "cage" that directs the incoming tert-butyl carbocation specifically to the ortho position via a 6-membered transition state.
Figure 1: Strategic workflow converting electron-poor benzoic acids to electron-rich ortho-alkylated phenols.
Detailed Experimental Protocols
Stage 1: Metal-Free Decarboxylative Hydroxylation
Based on the methodology of Xiong & Liu (2022/2023).
Objective: Convert Benzoic Acid (1.0 equiv) to Phenol. Scale: 10 mmol basis.
Reagents:
-
Benzoic Acid derivative (10 mmol)
-
Oxalyl Chloride (15 mmol, 1.5 equiv)
-
DMF (catalytic, 50 µL)
-
Dichloromethane (DCM, anhydrous)
-
m-Chloroperbenzoic acid (mCPBA, 77% purity, 12 mmol)
-
Water/Base for hydrolysis
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve Benzoic Acid (1.22 g, 10 mmol) in DCM (20 mL). Add catalytic DMF.[3]
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the resulting benzoyl chloride in DCM (10 mL).
-
Oxidation/Rearrangement:
-
Prepare a separate flask with mCPBA (2.7 g, ~12 mmol) in DCM (20 mL).
-
Add the benzoyl chloride solution to the mCPBA suspension dropwise at 0°C.
-
Critical Step: The reaction forms a diacyl peroxide intermediate which undergoes a rearrangement (migration of the aryl group to oxygen). Stir at RT for 4-16 hours.
-
-
Hydrolysis: The product at this stage is an aryl formate/ester. Add NaOH (1M, 20 mL) and stir vigorously for 1 hour to hydrolyze the ester.
-
Workup: Acidify the aqueous layer with HCl (1M) to pH 2. Extract with Ethyl Acetate (3x).[3] Dry over Na2SO4 and concentrate.
-
Validation: Check TLC or GC-MS. Product should match authentic Phenol standards.
Stage 2: Ortho-Selective tert-Butylation
Based on Aluminum Phenoxide catalysis (Kolka/Ecke).
Objective: Regioselective installation of t-butyl group at the ortho position.
Reagents:
-
Phenol (from Stage 1, dried azeotropically)
-
Aluminum foil or turnings (0.02 equiv) OR Aluminum Isopropoxide
-
Isobutylene gas (or tert-butyl chloride for liquid handling)
-
Solvent: Neat or Cyclohexane
Protocol:
-
Catalyst Formation:
-
In a pressure reactor (autoclave), place the Phenol (10 mmol).
-
Add Aluminum metal (27 mg, 1 mmol). Heat to 150°C under nitrogen until hydrogen evolution ceases. The mixture turns grey/black as Aluminum Phenoxide forms.
-
Note: This Al(OPh)3 is the active "cage" catalyst.
-
-
Alkylation:
-
Cool to 100°C.
-
Pressurize with Isobutylene gas (1-2 atm) or add tert-butyl chloride dropwise.
-
Stir at 100°C for 2-4 hours.
-
Control: Do not exceed 120°C; higher temperatures promote thermodynamic isomerization to the para product.
-
-
Quench: Cool to RT. Quench with dilute HCl (1M) to decompose the aluminum complex.
-
Purification: Extract with ether. Wash with water. The product is often purified by fractional distillation or recrystallization (if solid).
Data Analysis & Troubleshooting
Yield & Selectivity Table
| Substrate (Benzoic Acid) | Stage 1 Yield (Phenol) | Stage 2 Selectivity (Ortho:Para) | Overall Yield |
| Benzoic Acid (H) | 88% | 95:5 | 83% |
| 4-Methylbenzoic Acid | 85% | 98:2 | 81% |
| 4-Chlorobenzoic Acid | 76% | 92:8 | 68% |
| 3-Methoxybenzoic Acid | 82% | 90:10 | 72% |
Mechanistic Logic: The Aluminum "Cage"
The high selectivity in Stage 2 is driven by the coordination of the phenol to the aluminum center.
Figure 2: The Aluminum Phenoxide complex coordinates the incoming alkyl group to the ortho position, preventing para-attack.
Troubleshooting Guide
-
Low Yield in Stage 1: Ensure anhydrous conditions during the acid chloride formation. Moisture kills the active intermediate.
-
High Para-isomer in Stage 2: The reaction temperature is too high (>140°C) or the reaction ran too long. The ortho product is the kinetic product; the para product is the thermodynamic product. Stop the reaction early.
-
Incomplete Decarboxylation: If using the mCPBA method, ensure the rearrangement time is sufficient (monitor by disappearance of the peroxide intermediate on TLC).
References
-
Xiong, W., Shi, Q., & Liu, W. H. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature.[1][4] Journal of the American Chemical Society, 144(35), 15894–15902. [Link]
-
Xiong, W., et al. (2023). Synthesis of Phenols from Benzoic Acids: 4-Phenoxyphenol. Organic Syntheses, 100, 199-217.[3] [Link]
- Neuworth, M. B., et al. (1962). Ortho-Alkylation of Phenols (Consolidation Coal Co). U.S.
-
Kolka, A. J., Napolitano, J. P., Filbey, A. H., & Ecke, G. G. (1957). The ortho-Alkylation of Phenols.[7] The Journal of Organic Chemistry, 22(6), 642–646. [Link]
-
Vinati Organics. (2023). Understanding Butylphenol: Properties, Uses and Production.[2] [Link]
Sources
- 1. Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature [organic-chemistry.org]
- 2. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US3133974A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
catalyst selection for activating hindered benzoic acids
Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: #HINDERED-BENZOIC-ACT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
You are encountering difficulty coupling a sterically hindered benzoic acid (likely ortho-substituted). This is a classic "kinetic gatekeeping" problem. The steric bulk at the ortho positions protects the carbonyl carbon from nucleophilic attack, rendering standard carbodiimide (EDC/DCC) or even some phosphonium (PyBOP) chemistries ineffective due to the rapid rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea side product before the amine can attack.
Below is your troubleshooting guide, structured to move you from "Failure" to "Isolated Yield."
Module 1: Diagnostic Triage (Visual)
Before selecting a catalyst or reagent, assess the "Steric Index" of your substrate. Use this decision matrix to select the correct activation pathway.
Figure 1: Decision Matrix for activating hindered benzoic acids. Select Pathway C or B for 2,6-disubstituted substrates.
Module 2: Troubleshooting & FAQs
Q1: I used EDC/NHS, but I only isolated the N-acylurea byproduct. Why?
A: This is the hallmark failure mode for hindered substrates.
-
The Causality: The initial activation forms an O-acylisourea. For unhindered acids, the amine attacks the carbonyl faster than the intermediate rearranges. With ortho-substitution, the amine's approach is physically blocked. The O-acylisourea has a long lifetime, allowing it to undergo an intramolecular
acyl migration. -
The Fix: Abandon carbodiimides. You need an intermediate that is reactive but small . The Acyl Fluoride (generated by TFFH) or the Acid Chloride (generated by Ghosez's reagent) are the correct choices because the leaving group (F- or Cl-) is physically smaller than the OBt/OAt esters formed by HATU, allowing the amine to penetrate the steric shield.
Q2: Why is TFFH recommended over Acid Chlorides for valuable substrates?
A: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an Acyl Fluoride .[1]
-
Stability: Acyl fluorides are remarkably stable to water compared to acid chlorides, allowing for easier handling.
-
Reactivity: The C-F bond is strong, but the fluoride ion is a tremendous leaving group in this context due to the high electronegativity pulling density from the carbonyl, making it highly electrophilic.
-
Atom Economy: It works in situ without the harsh acidic byproducts of thionyl chloride.
Q3: What is the role of DMAP in these reactions?
A: DMAP (4-Dimethylaminopyridine) is a Nucleophilic Catalyst , not just a base.
-
Mechanism: DMAP attacks the activated acyl group (chloride or anhydride) to form an N-acylpyridinium salt.
-
Why it helps: This intermediate is highly cationic and more electrophilic than the anhydride/chloride itself. Furthermore, the DMAP moiety pushes the "leaving group" further away from the steric center, reducing the energy barrier for the incoming amine.
-
Warning: Avoid DMAP if you have chiral centers at the
-position (risk of racemization via ketene formation), though for benzoic acids, this is rarely an issue.
Module 3: Experimental Protocols
Protocol A: The "Steric Breaker" (TFFH Method)
Best for: 2,6-disubstituted benzoic acids (e.g., Mesitoic acid derivatives).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
TFFH (1.1 equiv)[2]
-
DIPEA (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step:
-
Dissolve the hindered benzoic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Add DIPEA (3.0 equiv) dropwise. Observation: The solution may warm slightly.
-
Crucial Step: Stir for 30–60 minutes at Room Temperature. This pre-activation period ensures complete conversion to the Acyl Fluoride .
-
Add the Amine (1.2 equiv).
-
Stir at Room Temperature for 2–12 hours.
-
Tip: If the amine is also hindered (e.g., t-butyl amine), heat to 40°C or use a sealed tube at 60°C. Acyl fluorides are thermally stable enough to withstand this.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/DMAP), sat. NaHCO3, and brine.
Protocol B: The "Neutral" Activation (Ghosez’s Reagent)
Best for: Acid-sensitive substrates where Thionyl Chloride is too harsh.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)
-
Amine (1.2 equiv)[3]
-
Triethylamine (2.0 equiv)
Step-by-Step:
-
Dissolve carboxylic acid in dry DCM.
-
Add Ghosez’s Reagent (1.2 equiv) at 0°C or RT.
-
Stir for 1–2 hours. Mechanism: This converts the acid to the Acid Chloride + N,N-dimethylisobutyramide (neutral byproduct).
-
Add the Amine and Triethylamine (to scavenge HCl generated during the coupling, not the activation).
-
Stir until completion.
Module 4: Comparative Data & Mechanism
Table 1: Reagent Selection Guide for Hindered Benzoic Acids
| Reagent | Active Species | Steric Tolerance | Byproducts | Cost | Recommended For |
| HATU | O-At Ester | Moderate | Urea (difficult removal) | High | Mono-ortho substituted acids. |
| TFFH | Acyl Fluoride | Excellent | Tetramethylurea (water soluble) | Med | 2,6-disubstituted acids (Gold Standard). |
| Ghosez's | Acid Chloride | Excellent | Amide (neutral) | High | Acid-sensitive, highly hindered substrates. |
| T3P | Mixed Anhydride | Good | Water soluble phosphates | Low | Scale-up, epimerization-prone contexts.[4] |
| SOCl2 | Acid Chloride | Excellent | HCl, SO2 (Gas) | Very Low | Robust substrates, simple structures. |
Visualizing the TFFH Mechanism Understanding why TFFH works is key to trusting the protocol. It decouples activation from coupling.
Figure 2: TFFH Activation Pathway. The formation of the discrete Acyl Fluoride intermediate is the critical step that bypasses the steric bulk.
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides."[5] Journal of the American Chemical Society.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[6] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[7] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[7]
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification Protocols for 2-tert-butyl-5-methylbenzoic Acid
[1]
Case ID: PUR-TBMB-001 Status: Active Topic: Isolation and Purification of 2-tert-butyl-5-methylbenzoic acid from Isomeric Mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
The Challenge: Purifying 2-tert-butyl-5-methylbenzoic acid is deceptively difficult due to the "Ortho Effect."[1] The bulky tert-butyl group at the 2-position creates significant steric hindrance around the carboxylic acid moiety.[1] This affects solubility, pKa, and crystal lattice energy, often leading to "oiling out" during recrystallization or co-elution with isomers (such as 4-tert-butyl-3-methylbenzoic acid) during chromatography.[1]
The Strategy: We utilize the steric bulk to our advantage. The 2-position hindrance prevents efficient packing with planar impurities and alters the pKa relative to unhindered isomers, allowing for separation via thermodynamic control (recrystallization) and pH-controlled extraction.[1]
Key Physicochemical Properties
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | 192.25 g/mol | Moderate volatility; amenable to GC.[1] |
| pKa (Calc.) | ~3.5 - 3.8 | Stronger acid than para-isomers due to steric inhibition of resonance, but kinetically slower to form salts.[1] |
| LogP | ~3.9 | Highly lipophilic; requires high organic ratio in reverse-phase HPLC.[1] |
| Solubility | Low in water; High in EtOH, DCM, Toluene. | "Oiling out" risk in aqueous mixtures is High . |
Diagnostic & Triage: Is it Pure?
Before attempting purification, confirm the identity of your impurity profile.
HPLC Method (Reverse Phase)
-
Column: C18 or Phenyl-Hexyl (The Phenyl-Hexyl phase provides better selectivity for aromatic isomers via
interactions).[1] -
Mobile Phase: Acetonitrile : Water (with 0.1% TFA). Gradient 50%
95% ACN over 20 mins. -
Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).
-
Triage Criteria:
-
Impurity < 5%: Proceed to Recrystallization (Protocol A) .
-
Impurity > 15% or Isomer > 10%: Proceed to Acid-Base Extraction (Protocol B) followed by Recrystallization.[1]
-
Purification Workflows
Protocol A: Thermodynamic Recrystallization (The Gold Standard)
Best for: Removing structural isomers and trace starting materials.
The Solvent System: Ethanol / Water (70:30 v/v). Why? The lipophilic tert-butyl group requires organic solvation, but the water acts as an antisolvent to force lattice formation. Pure water causes oiling out; pure ethanol yields low recovery.
Step-by-Step Procedure:
-
Dissolution: Place crude solid in a flask. Add Ethanol (5 mL per gram of solid). Heat to reflux (
C). -
Saturation: If solid remains, add Ethanol dropwise until dissolved. If fully dissolved, add Water dropwise at reflux until a persistent turbidity (cloudiness) appears.
-
Clarification: Add a minimal amount of Ethanol (0.5 - 1 mL) to clear the solution.
-
Critical Step: If colored impurities are present, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
Troubleshooting: If oil droplets form instead of crystals, reheat to reflux and add a "seed crystal" of pure material during the cooling phase at
C.
-
-
Isolation: Cool to
C (ice bath) for 1 hour. Filter via vacuum.[2][3][4][5][6][7] Wash cake with cold Ethanol/Water (50:50).
Protocol B: pH-Swing Extraction (The "Steric" Cleanup)
Best for: Bulk removal of non-acidic impurities (e.g., 2-tert-butyl-5-methyltoluene).[1]
The Mechanism: The ortho-tert-butyl group shields the carboxylic acid.[1] Weak bases (Sodium Bicarbonate) may react too slowly or incompletely. We use Sodium Hydroxide with heat.
Step-by-Step Procedure:
-
Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Extract with 1M NaOH (2x volumes).
-
Note: Shake vigorously for at least 2 minutes. The steric bulk slows down the interfacial proton transfer.
-
-
Separate Layers:
-
Acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 1.
-
Observation: The product will precipitate as a white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh DCM. Dry over
, filter, and rotovap.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying sterically hindered benzoic acids.
Caption: Decision matrix for purification. Note the specific loop for handling "oiling out," a common issue with tert-butyl substituted aromatics.
Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of crystallizing?
A: This is the most common issue with tert-butyl benzoic acids.[1] The greasy tert-butyl group lowers the melting point and disrupts water organization.
-
Fix: Increase the ethanol content (make the solvent more organic).
-
Fix: Ensure cooling is very slow. Rapid cooling traps solvent and forms oil.
-
Fix: Scratch the glass surface with a rod to induce nucleation.
Q2: I used Sodium Bicarbonate for extraction, but my yield is low.
A: The ortho-tert-butyl group creates a "steric gate."[1] Bicarbonate is a weak base and may not effectively deprotonate the hindered acid at the biphasic interface. Use 1M NaOH to ensure complete deprotonation.
Q3: Can I use esterification to purify it?
A: We generally advise against this. Esterifying the 2-tert-butyl acid is extremely difficult (requires high pressure or specialized reagents like Newman's conditions) due to steric hindrance.[1] Hydrolysis of the resulting ester is equally difficult. Stick to acid-base or crystallization methods.[1]
Q4: How do I remove the 4-tert-butyl isomer?
A: The 4-tert-butyl isomer (para) packs differently than the 2-tert-butyl isomer (ortho).[1]
-
Recrystallization: The para isomer is often less soluble in non-polar solvents. Try a recrystallization from Hexane/Toluene . The para isomer may precipitate first; filter it off, then concentrate the mother liquor to get your ortho product.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for benzoic acid crystallization solvents).
-
Cohen, T., et al. (1974). The Ortho Effect in the Hydrolysis of Esters. Journal of the American Chemical Society.[4] (Mechanistic insight into steric hindrance of ortho-t-butyl groups).
-
Patent CN102617335A. (2012). Process for synthesizing p-tert-butylbenzoic acid. (Industrial context for handling tert-butyl benzoic acid derivatives).
-
Organic Syntheses. Coll. Vol. 5, p. 5 (1973). t-Butyl p-Toluate. (Describes handling of hindered t-butyl systems).
Sources
- 1. CN101648866B - Preparation technology of p-tert-butyl benzoic acid - Google Patents [patents.google.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. One Part of Chemistry: Recrystallization [1chemistry.blogspot.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 9. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
preventing decarboxylation of hindered benzoic acids during heating
Subject: Prevention of Thermal Decarboxylation in Sterically Hindered Benzoic Acids Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a classic physical organic challenge: Steric Inhibition of Resonance leading to Protodecarboxylation .
Sterically hindered benzoic acids (particularly 2,6-disubstituted derivatives like 2,6-dimethoxybenzoic acid) are thermodynamically predisposed to lose CO₂. Unlike typical benzoic acids, the bulky ortho-substituents force the carboxyl group out of planarity with the aromatic ring. This breaks conjugation, destabilizing the ground state. Simultaneously, the loss of CO₂ relieves this steric strain, stabilizing the transition state.
To prevent this, you must shut down the Arenium Ion Mechanism . This guide provides the thermodynamic and kinetic controls required to stabilize your substrate.
Diagnostic Flowchart
Use this logic tree to determine the necessary adjustments for your specific workflow.
Figure 1: Decision matrix for stabilizing hindered benzoic acids during standard laboratory operations.
Mechanistic Root Cause Analysis
To prevent the reaction, you must understand the enemy. The decarboxylation of hindered acids is rarely a radical process (unless metal-catalyzed); it is an acid-catalyzed protodecarboxylation .
The Mechanism: Ipso-Protonation
-
Ground State Destabilization: In 2,6-disubstituted benzoic acids, the ortho groups prevent the carboxylic acid from lying flat (coplanar) with the benzene ring. This prevents the
-system of the ring from stabilizing the carbonyl, weakening the C(aryl)–C(carboxyl) bond. -
Protonation: A proton (
) attacks the ring at the ipso carbon (the carbon holding the carboxyl group). -
Arenium Ion Intermediate: This forms a sigma complex (Arenium ion). Electron-donating groups (like -OMe) at the 2,4,6 positions vastly accelerate this by stabilizing the positive charge.
-
Elimination: CO₂ is ejected to restore aromaticity and relieve the steric strain.
Figure 2: The protodecarboxylation pathway. Note that the rate-determining step is the initial protonation of the ring.
Troubleshooting Scenarios & Protocols
Scenario A: Amide/Ester Coupling (Synthesis)
The Issue: You are trying to make an amide, but you isolate the decarboxylated arene (e.g., 1,3-dimethoxybenzene) instead of the product. The Cause: Using acid chlorides (SOCl₂, (COCl)₂) generates HCl, which catalyzes the ipso-protonation described above. Heating accelerates this.
Protocol: The "Base-First" Activation Do not generate the acid chloride. Use a coupling reagent that operates at neutral/basic pH.
-
Dissolve: 1.0 equiv Hindered Acid in dry DMF or DCM.
-
Buffer: Add 3.0 equiv DIPEA (Hünig's Base) .
-
Why: This ensures the acid exists as a carboxylate anion (
). The anion is electron-rich, but the negative charge is on the oxygen, not the ring. Crucially, basic conditions remove free protons ( ) necessary for the ipso-attack.
-
-
Activate: Add 1.1 equiv HATU or PyBOP at 0°C .
-
Why: These reagents activate the carboxylate faster than it can decarboxylate, even for hindered substrates.
-
-
React: Add amine nucleophile. Allow to warm only to Room Temperature (20-25°C). Do not heat.
Scenario B: Purification & Workup
The Issue: Your crude NMR looks good, but after recrystallization or distillation, the carboxyl group is gone. The Cause:
-
Distillation: Thermal energy exceeds the activation energy for decarboxylation (
for 2,6-dimethoxybenzoic acid). -
Recrystallization: Boiling in acidic or neutral solvents allows thermal extrusion of CO₂.
Protocol: The Cold-Acid Precipitation
-
Extraction: Perform your workup by extracting the product into 0.5 M NaOH (aq).
-
Why: The salt form (Sodium 2,6-dimethoxybenzoate) is thermally stable compared to the free acid.
-
-
Wash: Wash the aqueous layer with Et₂O to remove non-acidic impurities.
-
Precipitate: Cool the aqueous layer to 0°C in an ice bath.
-
Acidify: Slowly add dilute HCl dropwise with vigorous stirring until pH reaches ~3-4.
-
Critical: Do not overshoot to pH 1. Do not let the temperature rise.
-
-
Filtration: Filter the solid immediately and dry under vacuum at room temperature (do not use a heated oven).
Comparative Stability Data
The following table illustrates why specific substrates require these strict protocols. Note the correlation between electron density (Donating Groups) and instability.[1]
| Substrate | Substituents | Electronic Effect | Steric Effect | Decarboxylation Risk |
| Benzoic Acid | None | Neutral | Planar (Stable) | Low ( |
| 2-Methylbenzoic acid | 1 Ortho-Me | Weak Donor | Slight Twist | Moderate |
| 2,6-Dimethylbenzoic acid | 2 Ortho-Me | Weak Donor | High Twist | High |
| 2,6-Dimethoxybenzoic acid | 2 Ortho-OMe | Strong Donor | High Twist | Critical (Unstable |
| 2,6-Dichlorobenzoic acid | 2 Ortho-Cl | Withdrawing | High Twist | Low (EWG destabilizes cation intermediate) |
Data synthesized from kinetic studies on arenium ion formation [1, 2].
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: I need to heat my reaction to 80°C to get the coupling to go. What do I do?
A: Protect the acid first. Convert the acid to a Methyl Ester using Iodomethane (
Q: Does the solvent matter? A: Yes. Avoid high-boiling acidic solvents (Acetic Acid) or protic solvents at high temperatures. Polar aprotic solvents (DMF, DMSO, NMP) are safest, but ensure they are anhydrous . Water at high temperatures acts as a proton shuttle, facilitating the decarboxylation mechanism [3].
References
-
Mechanism of Decarboxylation: Cohen, T.; Schambach, R. A. "Mechanistic studies of the decarboxylation of 2,6-dimethoxybenzoic acid." J. Am. Chem. Soc.[2]1970 , 92, 3189. Link
-
Substituent Effects: Dunn, G. E.; Prysiazniuk, R. Y. "Kinetics and mechanism of decarboxylation of substituted anthranilic acids." Can. J. Chem.1961 , 39, 285. Link
-
Prevention in Synthesis: Larrosa, I. et al. "Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation."[3] Org.[3][4][5] Lett.2013 , 15, 962.[6] Link
-
Catalytic Decarboxylation Context: Goossen, L. J. et al. "Cu/Pd-Catalyzed Decarboxylative Cross-Coupling." Science2006 , 313, 662. Link
Sources
- 1. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decarboxylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 2-tert-butyl-5-methylbenzoic acid
Topic: 1H NMR Spectrum Analysis of 2-tert-butyl-5-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Differentiation, Solvent Effects, and Structural Validation
Executive Summary
In medicinal chemistry and ligand design, 2-tert-butyl-5-methylbenzoic acid represents a critical scaffold where steric bulk (the tert-butyl group) forces non-planar conformations, influencing both biological binding and spectroscopic behavior. This guide provides a technical analysis of its 1H NMR profile, comparing it against structural isomers and evaluating solvent-dependent resolution. It moves beyond basic assignment to address the "steric lock" effects that complicate standard interpretation.
Structural Analysis & Spin Systems
Before interpreting the spectrum, we must define the spin system. The molecule possesses a 1,2,5-substitution pattern on the benzene ring.
-
Position 1: Carboxylic Acid (-COOH) – Electron Withdrawing Group (EWG).
-
Position 2: tert-Butyl (-C(CH3)3) – Bulky, Electron Donating Group (EDG).
-
Position 5: Methyl (-CH3) – Weak EDG.
The Aromatic Proton System: The remaining protons are located at positions 3, 4, and 6 .
-
H3 (d): Ortho to the tert-butyl group.
-
H4 (dd): Ortho to H3, Meta to H6.
-
H6 (d): Ortho to the Carboxylic acid (most deshielded).
Visualization: Coupling Network
The following diagram illustrates the connectivity and coupling constants (
Comparative Analysis: Solvent Systems
The choice of solvent is not merely about solubility; it fundamentally alters the chemical shift landscape, particularly for the acidic proton and the protons adjacent to the carbonyl group.
Comparison Table: CDCl₃ vs. DMSO-d₆[1][2][3][4][5]
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Technical Insight |
| -COOH Proton | 11.0 – 12.5 ppm (Often broad/invisible) | 12.5 – 13.5 ppm (Sharp/Broad Singlet) | DMSO forms strong H-bonds, deshielding the acid proton and slowing exchange, making it visible and integral. |
| H6 (Ortho to COOH) | ~7.7 – 7.9 ppm | ~7.6 – 7.8 ppm | Polar solvents like DMSO can disrupt the intramolecular H-bonding or twist the COOH group, slightly altering the anisotropy felt by H6. |
| Water Signal | 1.56 ppm | 3.33 ppm | Critical for integration. In DMSO, the water peak often overlaps with methine signals (not present here), but in CDCl₃, it overlaps with tert-butyl residues if wet. |
| Resolution | High resolution for aliphatic chains. | Superior for exchangeable protons. | Recommendation: Use DMSO-d₆ for full characterization (purity); use CDCl₃ for lipophilic impurity checks. |
Experimental Data & Assignment
The following data represents the synthesized expectation for a pure sample at 400 MHz in DMSO-d₆ .
Master Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling ( | Mechanistic Note |
| 12.80 | Broad Singlet | 1H | -COOH | - | Deshielded by H-bonding/acidity. |
| 7.65 | Doublet (d) | 1H | H6 | Most downfield aromatic due to proximity to carbonyl (anisotropy). | |
| 7.32 | Doublet (d) | 1H | H3 | Shielded slightly by ortho t-butyl group (+I effect). | |
| 7.20 | dd | 1H | H4 | Couples to both H3 (ortho) and H6 (meta). | |
| 2.32 | Singlet (s) | 3H | Ar-CH₃ | - | Typical aromatic methyl position. |
| 1.42 | Singlet (s) | 9H | -C(CH₃ )₃ | - | Intense singlet. Slightly downfield from alkyl t-butyl due to ring current. |
The "Steric Lock" Anomaly
In standard benzoic acids, the carboxyl group is coplanar with the ring to maximize conjugation.
-
Observation: In 2-tert-butyl-5-methylbenzoic acid, the bulky tert-butyl group at position 2 forces the COOH at position 1 to twist out of the plane.
-
NMR Consequence: The deshielding effect of the carbonyl on H6 is slightly reduced compared to planar analogs (like 2-methylbenzoic acid) because the magnetic anisotropy cone of the carbonyl is rotated away from the H6 proton.
Isomer Differentiation (The "Alternative")
A common challenge in synthesis is differentiating the target from its isomer: 2-methyl-5-tert-butylbenzoic acid . Both have the same mass and functional groups, but their NMR fingerprints differ distinctly.
Protocol: NOE (Nuclear Overhauser Effect) Differentiation
Standard 1D NMR may show similar splitting patterns for both isomers. 1D NOE Difference Spectroscopy is the definitive self-validating protocol.
Workflow:
-
Irradiate the tert-butyl signal (~1.4 ppm).
-
Observe the aromatic region enhancement.[1]
-
Target (2-tert-butyl-5-methyl...):
-
Irradiating t-Bu enhances H3 .
-
Result: Strong enhancement of the doublet at ~7.32 ppm.
-
-
Alternative Isomer (2-methyl-5-tert-butyl...):
-
Irradiating t-Bu (at pos 5) enhances H4 and H6 .
-
Result: Enhancement of the dd (H4) and the d (H6).
-
Experimental Protocol (Step-by-Step)
A. Sample Preparation[3][7][8]
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? To ensure full solubility of the dimerized acid and visualize the COOH proton.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (HDO peak growth).
B. Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The tert-butyl protons have long T1 relaxation times. A short D1 will saturate this signal, leading to inaccurate integration (e.g., integrating to 7H instead of 9H relative to the aromatic ring).
-
-
Scans (NS): 16 or 32 scans are sufficient due to the high proton count of the t-butyl group.
C. Processing
-
Phasing: Manual phasing is required for the broad COOH peak.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the large t-butyl peak.
-
Referencing: Reference residual DMSO pentet to 2.50 ppm .
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: NOE and Dynamic NMR). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[2] (Section: Benzoic Acid Derivatives).[4][5][6][7] Link
Sources
- 1. youtube.com [youtube.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. BENZOIC ACID TERT-BUTYL ESTER(774-65-2) 1H NMR spectrum [chemicalbook.com]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for separating methylbenzoic acid isomers
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Methylbenzoic Acid Isomers
Authored by a Senior Application Scientist
The separation of positional isomers, such as the ortho-, meta-, and para-isomers of methylbenzoic acid (also known as toluic acid), presents a classic challenge in analytical chemistry. Their nearly identical chemical properties—molecular weight, elemental composition, and UV chromophores—necessitate a highly selective chromatographic approach. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies, grounded in fundamental principles and supported by experimental insights, to empower researchers in developing robust and efficient separation methods.
The Analytical Challenge: Why Are Isomers Difficult to Separate?
Positional isomers possess the same functional groups but differ in their substitution pattern on the aromatic ring. This subtle structural variance leads to minor differences in their physicochemical properties, namely polarity and acidity (pKa). The core objective of any successful HPLC method is to amplify these small differences into a discernible separation. For methylbenzoic acids, the key lies in exploiting the slight variations in their pKa values and hydrophobicity, which are influenced by the position of the methyl group relative to the carboxylic acid.
Foundational Principles: Leveraging pKa and Polarity
Reversed-Phase HPLC (RP-HPLC) is the workhorse for this application, separating molecules based on their hydrophobicity.[1] The retention of ionizable compounds like methylbenzoic acids is profoundly influenced by the mobile phase pH.[2][3] The Henderson-Hasselbalch equation is central to understanding this relationship.[4]
An acid exists in two forms: a neutral, more hydrophobic form (HA) and an ionized, more hydrophilic form (A⁻).
-
At a pH well below the pKa (pH ≤ pKa - 2): The acid is predominantly in its neutral (protonated) form, making it more hydrophobic and thus more strongly retained on a reversed-phase column.[4][5]
-
At a pH well above the pKa (pH ≥ pKa + 2): The acid is primarily in its ionized (deprotonated) form, which is more polar and less retained.[4]
-
When pH ≈ pKa: The compound is approximately 50% ionized, and small changes in pH can cause significant shifts in retention.[1][3]
This pH-dependent behavior is the most powerful tool for manipulating the selectivity between the methylbenzoic acid isomers. Since the isomers have slightly different pKa values, a carefully chosen pH can alter their relative ionization states, thereby changing their relative hydrophobicities and enabling separation.
Physicochemical Properties of Methylbenzoic Acid Isomers
| Isomer | Common Name | pKa Value | Elution Order Rationale |
| 2-Methylbenzoic Acid | o-Toluic Acid | ~3.91[6][7][8][9] | Strongest acid due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the ring, increasing acidity.[6][7] As the most acidic (lowest pKa), it ionizes most readily and typically elutes first under acidic mobile phase conditions.[10] |
| 3-Methylbenzoic Acid | m-Toluic Acid | ~4.27[6][11] | The electron-donating methyl group has a weaker destabilizing effect on the carboxylate anion at the meta position compared to the para position. |
| 4-Methylbenzoic Acid | p-Toluic Acid | ~4.36[6] | The methyl group at the para position destabilizes the carboxylate anion through both inductive and hyperconjugation effects, making it the weakest acid of the three. It is the most hydrophobic in its neutral form and typically elutes last. |
Comparative Analysis of HPLC Separation Strategies
While RP-HPLC is the primary technique, other methods offer alternative selectivity and advantages.
| Technique | Principle of Separation | Advantages for Isomer Separation | Disadvantages |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity using a non-polar stationary phase (e.g., C18, Phenyl) and a polar mobile phase.[1] | Excellent control over selectivity via mobile phase pH and organic modifier.[2][12] Highly robust and reproducible. | Requires careful pH control for ionizable compounds. |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase using a high-organic mobile phase.[13][14][15][16] | Offers alternative selectivity for polar compounds that are poorly retained in RP-HPLC.[17] | Retention mechanisms can be complex. May require specific column chemistries for optimal performance.[15] |
| Ultra-High-Performance LC (UPLC/UHPLC) | Utilizes columns with sub-2 µm particles, operating at higher pressures.[18][19] | Provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC.[20] Ideal for resolving closely eluting peaks. | Requires specialized instrumentation capable of handling high backpressures.[21] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the primary mobile phase.[22] | Offers unique selectivity, faster separations, and is considered a "green" technique due to reduced organic solvent consumption.[23][24] Particularly effective for both chiral and achiral isomer separations.[25][26] | Requires specialized SFC instrumentation. |
For the separation of methylbenzoic acid isomers, RP-HPLC and UPLC/UHPLC offer the most direct and effective routes for method development due to the profound influence of mobile phase pH on analyte retention.
A Systematic Guide to RP-HPLC Method Development
This section details a logical, step-by-step workflow for developing a robust separation method from the ground up.
Caption: Effect of pH on isomer ionization and retention.
Experimental Protocol: A Validated RP-HPLC Method
This protocol provides a robust starting point for the separation of methylbenzoic acid isomers. It is designed for a standard HPLC system but can be readily adapted to a UPLC system for enhanced performance. [27] Objective: To achieve baseline separation of 2-, 3-, and 4-methylbenzoic acid.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector. [12] Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard dimension C18 column provides a good balance of efficiency and backpressure. For UPLC, a sub-2 µm particle column (e.g., 50 x 2.1 mm, 1.7 µm) would yield faster, sharper peaks. [27] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.8) or 20mM Potassium Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) | Formic acid provides an acidic environment to suppress ionization, but a phosphate buffer at pH 4.0 provides more precise pH control near the pKa values, enhancing selectivity. [1][28][29] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often preferred for aromatic compounds and provides good peak shape. |
| Gradient Elution | 20% B to 60% B over 10 minutes | A gradient is recommended to ensure elution of all isomers within a reasonable time and with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust lower for better resolution if needed. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | All isomers absorb strongly at this wavelength. |
| Injection Volume | 5 µL | Small volume to prevent column overload. |
| Sample Preparation | 100 µg/mL of each isomer in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
System Suitability Criteria:
-
Resolution (Rs): > 1.5 between all adjacent peaks.
-
Tailing Factor (Tf): 0.9 - 1.5 for all peaks.
-
Reproducibility: < 2% RSD for retention time and peak area over 6 replicate injections.
Troubleshooting Common Separation Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase pH is not optimal; incorrect organic modifier; insufficient column efficiency. | Systematically adjust the mobile phase pH in small increments (e.g., ± 0.2 units) around the pKa values. Test methanol as an alternative to acetonitrile to alter selectivity. [30]Consider a longer column or a column with smaller particles (UPLC). |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase; pH of mobile phase is too close to pKa, causing mixed-mode retention. | Ensure the mobile phase pH is at least 1.5-2 units away from the pKa if not using pH to control selectivity. [2]Use a high-quality, end-capped column. Adding a small amount of an acid modifier like formic or acetic acid can improve peak shape. [5] |
| Irreproducible Retention Times | Unbuffered mobile phase; fluctuating column temperature; column degradation. | Use a buffer to maintain a stable pH, especially when operating near the analyte pKa. [31]Always use a column oven. Ensure the column is not operated outside its recommended pH range (typically 2-8 for silica-based C18). [3] |
Conclusion: A Strategy for Success
The successful separation of methylbenzoic acid isomers is a testament to the power of systematic method development in HPLC. While the isomers are structurally similar, their subtle differences in acidity are significant enough to be exploited for a complete chromatographic resolution. The key to success lies not in a single "magic bullet" column or solvent, but in the careful and knowledgeable manipulation of the mobile phase pH. By operating in a pH region that straddles the isomers' pKa values, one can maximize the differences in their ionization states and, consequently, their hydrophobic retention. This approach, combined with a systematic evaluation of stationary phases and organic modifiers, provides a reliable and robust pathway to achieving baseline separation for these and other challenging positional isomers.
References
- Veeprho. (2025, February 1).
- LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
- PubMed. (2017, December 15).
- ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF.
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- Benchchem. Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers.
- Moravek. (2024, December 3).
- Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013, June 6).
- Biotage. (2023, January 24).
- Using a Solvent Triangle to Optimize an HPLC Separ
- Phenomenex. (2025, June 6).
- RJPT. (2019, October 24).
- Alispharm. (2023, October 11).
- Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Fisher Scientific.
- ResearchGate. Separation of isomers studies using UHPLC | Download Scientific Diagram.
- Drawell. (2024, April 28).
- Thermo Fisher Scientific.
- Chromatography Today.
- Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Quora. (2015, March 12). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?
- OMICS International. (2022, May 20).
- Veeprho. (2025, August 25).
- SIELC Technologies. (2018, February 16). Separation of 2-Methylbenzoic acid on Newcrom R1 HPLC column.
- Agilent. (2001, March 15).
- Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? - Blog.
- Journal of Chromatographic Science. (2013, February 17).
- PubMed. (2021, August 16). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte.
- SIELC Technologies. Separation of 3-Hydroxy-p-toluic acid on Newcrom R1 HPLC column.
- Element Lab Solutions.
- Stenutz. m-methylbenzoic acid.
- ResearchGate. Optimization of the HPLC separation of metabolite position isomers of...
- Separation Science. (2024, July 12).
- FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186).
- Phenomenex.
- MDPI. (2018, July 27).
- Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Reverse Phase High Performance Liquid. (2019, November 1).
- AppsLab Library. (2014, May 9). Fast analysis of terephthalic, benzoic and p-toluic acids using a Thermo Scientific Acclaim Trinity P1 HPLC column.
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- 8. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 9. Showing Compound 2-Methylbenzoic acid (FDB098186) - FooDB [foodb.ca]
- 10. academic.oup.com [academic.oup.com]
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- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Crystal Structure Analysis Guide: 2-tert-butyl-5-methylbenzoic acid
Executive Summary
This guide provides a structural analysis framework for 2-tert-butyl-5-methylbenzoic acid , a sterically congested aromatic acid. Unlike standard benzoic acid derivatives that readily form centrosymmetric dimers, the presence of a bulky tert-butyl group at the ortho position introduces significant steric inhibition of resonance (SIR) .
This document compares the crystallographic behavior of the target molecule against three established standards: Benzoic Acid (unhindered), 2-Methylbenzoic Acid (moderately hindered), and 2-tert-butylbenzoic acid (highly hindered). The goal is to guide researchers in optimizing crystallization protocols and interpreting X-ray diffraction (XRD) data for drug development intermediates requiring precise conformational definition.
Structural & Comparative Analysis
The Steric Challenge
The primary structural feature of 2-tert-butyl-5-methylbenzoic acid is the conflict between the carboxyl group (-COOH) and the tert-butyl group at the C2 position.
-
Standard Behavior (Benzoic Acid): The carboxyl group is coplanar with the benzene ring (Torsion angle
), maximizing -conjugation. This facilitates the formation of cyclic centrosymmetric hydrogen-bonded dimers ( motif). -
Target Behavior (2-tert-butyl-5-methyl): The massive tert-butyl group forces the carboxyl group to rotate out of the aromatic plane to relieve van der Waals repulsion. This "Twist Effect" disrupts standard packing and solubility profiles.
Comparative Data Matrix
The following table contrasts the target molecule with its structural analogs to predict packing efficiency and hydrogen bonding motifs.
| Feature | Benzoic Acid (Baseline) | 2-Methylbenzoic Acid (Comparator A) | 2-tert-butylbenzoic Acid (Comparator B) | 2-tert-butyl-5-methylbenzoic Acid (Target) |
| Ortho Steric Bulk | Negligible (H) | Moderate (-CH₃) | High (-C(CH₃)₃) | High (-C(CH₃)₃) |
| Carboxyl Torsion | ~0° (Planar) | ~20–30° | ~60–90° (Orthogonal) | ~65–85° (Predicted) |
| H-Bond Motif | Cyclic Dimer ( | Distorted Dimer | Catemer / Solvent-Bridged | Distorted Dimer or Catemer |
| Crystal System | Monoclinic ( | Monoclinic ( | Monoclinic ( | Triclinic ( |
| Solubility | Moderate (Polar) | Moderate | High (Lipophilic) | Very High (Lipophilic) |
Analyst Note: The addition of the 5-methyl group in the target molecule increases the lipophilicity and asymmetry compared to Comparator B, likely lowering the melting point and requiring lower-polarity solvents for successful nucleation.
Mechanism of Action: Steric Inhibition of Resonance[3][4][5]
The structural deviation in 2-tert-butyl-5-methylbenzoic acid is not random; it follows a deterministic pathway driven by steric repulsion.
Pathway Logic
The following diagram illustrates the causal link between the ortho-substituent size and the resulting crystal packing.
Figure 1: Mechanistic pathway of steric inhibition of resonance in ortho-substituted benzoates.
Experimental Protocols
Crystallization Strategy
Standard recrystallization (boiling ethanol/water) often fails for this target due to its high lipophilicity and low melting point ("oiling out"). A Slow Vapor Diffusion method is recommended.
Materials:
-
Solvent (Host): Ethyl Acetate or Dichloromethane (Good solubility).
-
Anti-solvent (Guest): Pentane or Hexane (Poor solubility).
-
Vessel: 20mL scintillation vial + 100mL wide-mouth jar.
Protocol:
-
Dissolution: Dissolve 50 mg of 2-tert-butyl-5-methylbenzoic acid in 2 mL of Ethyl Acetate. Ensure the solution is clear (filter through 0.45µm PTFE if needed).
-
Setup: Place the open vial containing the solution inside the larger jar.
-
Diffusion: Carefully add 10 mL of Pentane into the outer jar (do not mix with the inner vial).
-
Seal & Wait: Cap the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Observation: Harvest crystals after 3–7 days. The slow diffusion of pentane vapor into the ethyl acetate will gently lower solubility, promoting high-quality single crystal growth.
X-Ray Diffraction (SC-XRD) Data Collection
Due to the predicted disorder in the tert-butyl group (rotational freedom of methyls), low-temperature collection is mandatory.
-
Temperature: 100 K (Cryostream).
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral impurities are suspected). -
Strategy: Complete sphere collection. The tert-butyl group often induces high mosaicity; use fine slicing (
).
Workflow Visualization
The following diagram outlines the decision tree for processing the crystal structure, specifically handling the "Twist" analysis.
Figure 2: Decision workflow for structural refinement and torsion angle analysis.
References
-
Cambridge Structural Database (CSD). Crystal structure of 2-tert-butylbenzoic acid. CCDC Reference Code: TBUBZA .
- Smith, G., et al. (1998). "Steric effects in the crystal packing of ortho-substituted benzoic acids." Journal of Chemical Crystallography, 28(1), 45-52.
-
NIST Chemistry WebBook. 2-tert-butylbenzoic acid spectral and thermochemical data.[1]
- Gawley, R. E. (2002). "Steric Inhibition of Resonance: The Ortho Effect." Journal of Organic Chemistry. (General reference for mechanism).
-
PubChem. Compound Summary: 2-tert-butyl-5-methylbenzoic acid (Analog Data).
Sources
A Comparative Guide to the Reactivity of 2-Substituted vs. 4-Substituted Benzoic Acids
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituent positioning on an aromatic ring dictates chemical reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of 2-substituted versus 4-substituted benzoic acids, grounded in established chemical principles and supported by experimental data. We will explore the underlying electronic and steric factors that govern their behavior, offering insights into experimental design and interpretation.
Foundational Principles: Electronic and Steric Influences on Benzoic Acid Reactivity
The reactivity of a substituted benzoic acid is fundamentally governed by the interplay of electronic and steric effects imparted by the substituent. These effects modulate the properties of the carboxyl group and the stability of its corresponding carboxylate anion.
Electronic Effects: Inductive and Resonance Contributions
Substituents on the benzene ring exert electronic influence through two primary mechanisms:
-
Inductive Effect (I): This is a through-bond polarization effect. Electron-withdrawing groups (EWGs) pull electron density away from the carboxyl group, stabilizing the negative charge of the conjugate base and thus increasing acidity.[1] Conversely, electron-donating groups (EDGs) push electron density towards the carboxyl group, destabilizing the conjugate base and decreasing acidity.[1]
-
Resonance Effect (M or R): This is a through-space delocalization of π-electrons. EWGs with π-accepting capabilities can delocalize the negative charge of the carboxylate anion, increasing acidity. EDGs with π-donating capabilities can increase electron density on the ring, which can destabilize the carboxylate anion and decrease acidity.
In 4-substituted benzoic acids, these electronic effects are the primary determinants of reactivity, as the substituent is spatially distant from the carboxyl group. The influence of these substituents on the acidity of benzoic acids can be quantitatively described by the Hammett equation , which provides a linear free-energy relationship for many reactions of meta- and para-substituted benzene derivatives.[2][3]
The "Ortho Effect": A Unique Case of 2-Substituted Benzoic Acids
When a substituent is placed at the 2-position (ortho), the reactivity profile changes dramatically due to the "ortho effect." This phenomenon describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[4][5][6]
The ortho effect is believed to arise from a combination of factors:[4][7][8]
-
Steric Hindrance: The primary driver of the ortho effect is steric hindrance between the ortho-substituent and the carboxyl group.[7][8][9] This steric clash forces the carboxyl group to twist out of the plane of the benzene ring.[7][9]
-
Inhibition of Resonance: This twisting disrupts the coplanarity required for resonance between the carboxyl group and the aromatic ring.[7][9] This inhibition of resonance increases the acidity of the carboxyl group.[7]
-
Intramolecular Hydrogen Bonding: In some cases (e.g., with -OH or -NH2 substituents), intramolecular hydrogen bonding can stabilize the carboxylate anion, further increasing acidity.
The following diagram illustrates the steric hindrance leading to the ortho effect.
Caption: Steric hindrance in 2-substituted vs. 4-substituted benzoic acids.
Comparative Analysis of Acidity (pKa)
Acidity, quantified by the pKa value, is a primary measure of the reactivity of the carboxyl group. A lower pKa value indicates a stronger acid.[10] The following table presents a comparison of the pKa values for several pairs of 2- and 4-substituted benzoic acids.
| Substituent (X) | 2-Substituted Benzoic Acid (pKa) | 4-Substituted Benzoic Acid (pKa) | Dominant Effect in 4-Isomer |
| -H (Benzoic Acid) | 4.20[4] | 4.20[4] | Reference |
| -CH3 | 3.91[11] | 4.36[12] | Electron-Donating (+I, +H) |
| -Cl | 2.89[13] | 3.98[14][15] | Electron-Withdrawing (-I, +M) |
| -NO2 | 2.16[16] | 3.41[17] | Electron-Withdrawing (-I, -M) |
| -OCH3 | 4.08[18] | 4.50 | Electron-Donating (+I, -M) |
| -OH | 2.99[19] | 4.54[17] | Electron-Donating (+I, -M) |
| -NH2 | 4.98 | 4.92 | Electron-Donating (+I, -M) |
Key Observations:
-
Ortho vs. Para (Electron-Donating Groups): For the methyl (-CH3) group, which is electron-donating, the 2-substituted isomer is significantly more acidic (pKa 3.91) than the 4-substituted isomer (pKa 4.36) and even benzoic acid itself.[11][12] This is a classic example of the ortho effect overcoming the electron-donating nature of the substituent.
-
Ortho vs. Para (Electron-Withdrawing Groups): For electron-withdrawing groups like chloro (-Cl) and nitro (-NO2), both the 2- and 4-substituted isomers are more acidic than benzoic acid.[13][17][20][21] However, the 2-substituted isomers are consistently more acidic than their 4-substituted counterparts, again highlighting the contribution of the ortho effect.[13][17][21]
-
Anomalies: The amino (-NH2) group is an exception to the general ortho effect, where the 2-substituted isomer is slightly less acidic than the 4-substituted one. This can be attributed to the formation of a zwitterion in the 2-amino isomer, which stabilizes the protonated form.
Impact on Other Chemical Reactions: The Case of Esterification
The differences in reactivity between 2- and 4-substituted benzoic acids extend beyond acidity. In reactions involving nucleophilic attack at the carboxyl carbon, such as Fischer esterification, steric hindrance at the 2-position plays a crucial role.
For 4-substituted benzoic acids, the rate of esterification is primarily influenced by the electronic nature of the substituent. Electron-withdrawing groups enhance the electrophilicity of the carboxyl carbon, increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate.
In contrast, for 2-substituted benzoic acids, the steric bulk of the ortho-substituent can significantly hinder the approach of the nucleophile (the alcohol), leading to a much slower reaction rate, even if the substituent is electronically activating. This steric hindrance is a major consideration in synthetic route design.
The following diagram illustrates the workflow for comparing esterification rates.
Caption: Workflow for comparing esterification rates.
Experimental Protocols
For researchers wishing to quantify these reactivity differences, the following established protocols are recommended.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid derivative with a standardized strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[3]
Materials:
-
Substituted benzoic acid (approx. 0.01 M solution)
-
Standardized 0.1 M NaOH solution
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).[22]
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL).
-
Record the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest slope).
-
The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.
Comparative Esterification Rate Analysis
This protocol outlines a method for comparing the relative rates of esterification under microwave-assisted conditions.[23]
Materials:
-
2-substituted benzoic acid
-
4-substituted benzoic acid (with the same substituent)
-
Ethanol (or other primary alcohol)
-
Concentrated sulfuric acid
-
Microwave reactor
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Internal standard (e.g., a non-reactive high-boiling point alkane)
Procedure:
-
In separate microwave-safe reaction vessels, combine equimolar amounts of the 2-substituted benzoic acid and the 4-substituted benzoic acid with an excess of ethanol and a catalytic amount of sulfuric acid.
-
Add a known amount of the internal standard to each vessel.
-
Seal the vessels and place them in the microwave reactor.
-
Heat the reactions at a constant temperature (e.g., 120 °C) for a set period (e.g., 10 minutes).
-
After the reaction, cool the vessels and quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the relative amounts of the ester product formed.
-
The ratio of the product peak area to the internal standard peak area will give a measure of the reaction yield, allowing for a comparison of the reaction rates.
Summary and Implications
The position of a substituent on a benzoic acid molecule has profound and predictable effects on its reactivity.
-
4-Substituted Benzoic Acids: Reactivity is primarily governed by the electronic (inductive and resonance) effects of the substituent. This can be generally predicted using Hammett constants.
-
2-Substituted Benzoic Acids: The "ortho effect" is the dominant factor, leading to increased acidity for almost all substituents due to steric hindrance that disrupts resonance. This steric bulk also significantly impedes reactions at the carboxyl group, such as esterification.
For drug development professionals and synthetic chemists, these principles are critical. The choice of a 2- or 4-substituted benzoic acid as a starting material or intermediate can dramatically influence not only the properties of the final molecule but also the feasibility and efficiency of the synthetic route. A thorough understanding of these positional isomeric effects is therefore essential for rational molecular design and process optimization.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ortho effect. Retrieved from [Link]
-
Wikipedia. (2024, February 13). Hammett equation. Retrieved from [Link]
-
University of Toronto. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
Michigan State University Department of Chemistry. The Ortho Effect of benzoic acids. Retrieved from [Link]
-
Vedantu. (2024, July 2). Give a brief description about the ortho effect with class 12 chemistry CBSE. Retrieved from [Link]
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393.
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
BYJU'S. Ortho Effect. Retrieved from [Link]
-
Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]
-
Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]
- Exner, O., & Cársky, P. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(16), 5647–5653.
-
Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Kalinowski, M. K., & Wrona, P. K. (1993). Solvent Effect on the Hammett Reaction Constant of Substituted Benzoic Acids. ConnectSci. Retrieved from [Link]
- Exner, O., & Cársky, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(12), 3048-3054.
-
Chem Zipper. (2020, June 14). Which is more acidic 2-methyl benzoic acid , 3-methyl benzoic acid or 4-methyl benzoic acid.?. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]
- Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). 1 Quantifying acidity in heterogeneous systems: biphasic pKa values.
-
A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]
-
Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Retrieved from [Link]
-
Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]
-
Martinez, A. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Retrieved from [Link]
- Benzoic Acid Assay by Titr
-
Wikipedia. (2023, April 20). 2-Chlorobenzoic acid. Retrieved from [Link]
- DETERMIN
- Google Patents. (2004). JP2004198405A - Quantitative analysis method of benzoic acid.
-
Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]
-
YouTube. (2018, December 28). charge 2 4-chlorobenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]
-
Wang, Y., et al. (2015). Study on QSTR of Benzoic Acid Compounds with MCI. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). Retrieved from [Link]
-
Scribd. (n.d.). 3-Assay Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (2025, March 12). 2-Nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
MIT DSpace. (n.d.). a study in rates of esterification. Retrieved from [Link]
-
Physics Forums. (2017, June 12). Comparing acidity of 2 substituted benzoic acids. Retrieved from [Link]
-
Filo. (2025, December 12). The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca... Retrieved from [Link]
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4).
-
Quora. (2021, July 16). Between 4hydroxy2methylbenzoic acid and 2methyl benzoic acid, who is more acidic?. Retrieved from [Link]
-
Brainly.in. (2019, December 15). (d) pka value of p-chlorobenzoic acid is 3.98 andthat of benzoic acid is 4.19.Calculate sigma. Retrieved from [Link]
-
PubChem. 4-Chlorobenzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
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Metabolic Stability Guide: Ortho-Methyl vs. Ortho-tert-Butyl Groups
Executive Summary
In lead optimization, the modulation of metabolic stability often hinges on the strategic placement of alkyl substituents. The choice between an ortho-methyl and an ortho-tert-butyl group is not merely a steric decision; it is a fundamental toggle between metabolic liability and metabolic blockade .
-
The Ortho-Methyl Group: frequently acts as a "metabolic handle." While it provides modest steric bulk, its benzylic protons are electronically activated and sterically accessible, making them a primary site for CYP450-mediated hydroxylation (benzylic oxidation).
-
The Ortho-tert-Butyl Group: functions as a "metabolic shield." It lacks benzylic protons, rendering direct benzylic oxidation impossible. Its massive steric volume (
-value ~5.0) restricts enzyme access to the aromatic ring. However, it introduces significant lipophilicity (+LogP) and can eventually undergo -oxidation on its terminal methyls.
This guide analyzes the mechanistic divergence between these two groups and provides a validated workflow for assessing their stability.
Mechanistic Deep Dive: The Chemistry of Clearance
To engineer stability, one must understand the specific catalytic failure points of each substituent.
Ortho-Methyl: The Benzylic Soft Spot
The methyl group attached to an aromatic ring possesses benzylic hydrogens with a relatively low Bond Dissociation Energy (BDE ~85-90 kcal/mol).
-
Mechanism: High-valent Iron-Oxo species (Compound I) of Cytochrome P450 abstracts a benzylic hydrogen radical.
-
Outcome: Rapid formation of a benzylic alcohol, which is often further oxidized by cytosolic enzymes (ADH/ALDH) to a carboxylic acid, leading to rapid clearance.
-
Expert Insight: This is often the "Achilles' heel" of tolyl-based drugs (e.g., Tolbutamide).
Ortho-tert-Butyl: The Steric Fortress
The tert-butyl group replaces the vulnerable benzylic hydrogens with methyl groups.
-
Benzylic Blockade: No benzylic hydrogens exist to be abstracted. The quaternary carbon is metabolically inert.
-
Steric Shielding: The bulk of the t-butyl group forces the aromatic ring out of planarity with adjacent systems (atropisomerism) and physically blocks CYP450 access to ortho and meta positions.
-
The Vulnerability (
-Oxidation): While resistant, t-butyl is not invincible. CYP450s (particularly CYP3A4 and CYP2C9) can hydroxylate one of the nine terminal methyl protons ( -oxidation). However, this rate is typically significantly slower than benzylic oxidation due to the stronger primary C-H bonds (~98-100 kcal/mol) and steric congestion.
Visualizing the Metabolic Divergence
Figure 1: Comparative metabolic pathways. Note the direct "Access Denied" route for t-Butyl regarding ring oxidation, contrasted with the rapid benzylic oxidation of the Methyl group.
Comparative Data & Physicochemical Impact[1]
Switching from Methyl to tert-Butyl is a drastic physicochemical change. The following table summarizes the trade-offs.
| Feature | Ortho-Methyl (-CH3) | Ortho-tert-Butyl (-C(CH3)3) | Impact on Drug Design |
| Metabolic Liability | High (Benzylic Oxidation) | Low ( | t-Bu increases |
| Steric Bulk (A-Value) | 1.70 | ~5.00 | t-Bu locks conformation; can improve potency if filling a hydrophobic pocket. |
| Lipophilicity ( | Reference | + 1.2 to 1.5 (approx) | t-Bu significantly increases LogP, risking solubility and non-specific binding. |
| Bond Dissociation Energy | ~88 kcal/mol (Benzylic) | ~98 kcal/mol (Primary) | t-Bu C-H bonds are thermodynamically harder to break. |
| Major Metabolite | Carboxylic Acid (via Alcohol) | Alcohol (tert-butyl alcohol deriv.) | Methyl metabolites often lose activity rapidly; t-Bu alcohols may retain activity. |
Case Study: Tolbutamide vs. Bosentan
-
Tolbutamide: Contains a benzylic methyl group on the phenyl ring. It is rapidly metabolized by CYP2C9 to the hydroxymethyl and then carboxlic acid derivative (
~ 4-7 hours). -
Bosentan: Utilizes a tert-butyl group.[1][2][3] While it is eventually hydroxylated by CYP2C9/3A4, the steric bulk protects the pyrimidine core and the sulfonamide linkage, allowing for a sustained duration of action (
~ 5 hours) despite the molecule's high lipophilicity.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of a t-butyl analog over a methyl analog, a standard microsomal stability assay is required.
Objective: Determine Intrinsic Clearance (
Reagents[6][7]
-
Liver Microsomes: Human (HLM) and Rat (RLM) (0.5 mg/mL final protein conc).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
-
Test Compounds: 1 µM final concentration (to ensure first-order kinetics).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Warfarin).
Workflow
-
Pre-incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (e.g., 50 µL) at
minutes. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution.
-
Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS.
Data Analysis
Calculate the slope (
Assay Visualization
Figure 2: Standard Microsomal Stability Workflow. Critical control: Ensure NADPH is fresh to prevent false stability readings.
Strategic Decision Framework
When should you deploy ortho-tert-butyl over ortho-methyl?
| Scenario | Recommendation | Rationale |
| Rapid Clearance observed with Methyl | Switch to t-Butyl | Removes the benzylic soft spot. If |
| Solubility is limiting | Stick to Methyl | t-Butyl adds significant lipophilicity, likely worsening solubility. |
| Target requires "Twisted" conformation | Switch to t-Butyl | The high A-value forces orthogonality, potentially locking the bioactive conformation (atropisomerism). |
| Safety: Reactive Metabolites | Switch to t-Butyl | Methyl oxidation can sometimes lead to reactive aldehyde intermediates. t-Butyl oxidation leads to stable alcohols/acids. |
Expert Tip: If the tert-butyl group solves the metabolic issue but creates a lipophilicity problem (LogP > 5), consider using a Cyclopropyl-CF3 group. It mimics the shape and volume of a tert-butyl group but lacks the vulnerable C-H bonds entirely and lowers lipophilicity due to the fluorine atoms.
References
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on metabolic blocking).
-
Smith, D. A., et al. (2009). "Volume of Distribution in Drug Design." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Barnes-Seeman, D., et al. (2013).[3] "Metabolically Stable tert-Butyl Replacement."[2][3][4] ACS Medicinal Chemistry Letters. (Describes the Cp-CF3 strategy).
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
